Ibutilide Fumarate-d5 is a deuterated analog of Ibutilide Fumarate, an antiarrhythmic medication primarily used for the treatment of atrial fibrillation and atrial flutter. The compound is classified under the Vaughan Williams classification as a Class III antiarrhythmic agent, which means it primarily works by prolonging the cardiac action potential duration. The presence of deuterium in Ibutilide Fumarate-d5 makes it particularly useful in pharmacokinetic studies, allowing researchers to trace metabolic pathways and quantify drug concentrations with enhanced accuracy.
Ibutilide Fumarate-d5 is derived from Ibutilide, which is synthesized through various chemical processes. The compound is classified as an antiarrhythmic drug, specifically a Class III agent due to its mechanism of action that involves prolonging repolarization in cardiac tissues. Ibutilide Fumarate itself is a racemic mixture, containing both (+) and (−) enantiomers, and has a molecular formula of with a molecular weight of 442.62 g/mol .
The molecular structure of Ibutilide Fumarate-d5 features a chiral center and includes a heptylamino group attached to a phenyl ring. The deuterated form incorporates deuterium atoms at specific positions, which can be identified through nuclear magnetic resonance spectroscopy. The structural representation can be summarized as follows:
Ibutilide Fumarate-d5 participates in various chemical reactions typical for amine-containing compounds. Its primary reaction mechanism involves electrophilic substitution due to the presence of aromatic rings and nucleophilic attack at the nitrogen atom in its amine group. Additionally, studies have shown that under certain conditions, such as oxidative stress or exposure to acidic environments, degradation products can form, which are monitored through chromatographic techniques .
The mechanism by which Ibutilide Fumarate-d5 exerts its pharmacological effects involves prolongation of the cardiac action potential duration through modulation of ion currents. Unlike other Class III antiarrhythmics that primarily block potassium channels, Ibutilide activates a slow inward sodium current at nanomolar concentrations, leading to delayed repolarization . This unique action increases both atrial and ventricular refractoriness, which is critical for restoring normal sinus rhythm in patients with atrial fibrillation or flutter.
These properties are essential for formulation development and stability testing in pharmaceutical applications.
Ibutilide Fumarate-d5 serves primarily as an internal standard in analytical chemistry, particularly in pharmacokinetic studies aimed at understanding the metabolism and distribution of Ibutilide in biological systems. Its deuterated nature allows for precise quantification using mass spectrometry techniques due to its distinct mass profile compared to non-deuterated compounds . Furthermore, it aids in elucidating metabolic pathways and interactions within biological matrices.
In clinical settings, while Ibutilide Fumarate is directly used for treating arrhythmias, its deuterated variant enhances research capabilities related to drug development and safety assessments.
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7